molecular formula C7H6ClFO B2893529 5-(Chloromethyl)-2-fluoro-phenol CAS No. 1261615-37-5

5-(Chloromethyl)-2-fluoro-phenol

Cat. No.: B2893529
CAS No.: 1261615-37-5
M. Wt: 160.57
InChI Key: RPCGTYFYNHHXOL-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-fluoro-phenol is an organic compound characterized by the presence of a chloromethyl group and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-fluoro-phenol typically involves the chloromethylation of 2-fluoro-phenol. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the phenol ring.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processing, which offers advantages in terms of reaction efficiency and scalability. This method involves the use of high fructose corn syrup as a feedstock, which is processed with sulfuric acid as a catalyst to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-fluoro-phenol undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form corresponding alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation Reactions: Quinones and other oxidized phenolic compounds.

    Reduction Reactions: Alcohols and other reduced derivatives.

Scientific Research Applications

5-(Chloromethyl)-2-fluoro-phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-fluoro-phenol involves its interaction with molecular targets through its functional groups. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent

Properties

IUPAC Name

5-(chloromethyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c8-4-5-1-2-6(9)7(10)3-5/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCGTYFYNHHXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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